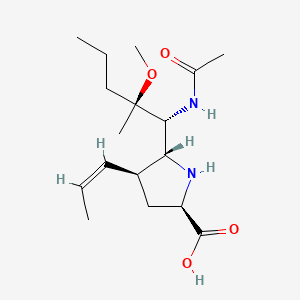
Alrestatin
Vue d'ensemble
Description
Alrestatin is an inhibitor of aldose reductase, an enzyme involved in the pathogenesis of complications of diabetes mellitus, including diabetic neuropathy . It was first synthesized in 1969 and was the first aldose reductase inhibitor (ARI) with oral bioavailability to undergo clinical trials in the late 1970s and early 1980s .
Synthesis Analysis
Alrestatin can be synthesized by the reaction of naphthalic anhydride with glycine . A study also presents the synthesis of new heterocyclic compounds by the reaction of alrestatin with 3-aminocyclopentanespiro-5-hydantoin and 3-aminocyclohexanespiro-5-hydantoin .
Molecular Structure Analysis
Alrestatin belongs to the class of organic compounds known as isoquinolones and derivatives. These are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety . The molecular formula of Alrestatin is C14H9NO4 .
Applications De Recherche Scientifique
Enzyme Inhibition in Metabolic Pathways
Alrestatin is known for its role as an inhibitor of the enzyme aldose reductase. This enzyme is involved in the polyol pathway, where it reduces glucose to sorbitol. Inhibiting aldose reductase can be crucial in preventing complications related to diabetes, such as cataracts, retinopathy, and neuropathy .
Ophthalmological Research
In the field of ophthalmology, Alrestatin has been studied for its efficacy in preventing sorbitol accumulation in the lenses of diabetic patients. This accumulation can lead to osmotic stress and cataract formation. Research has shown that Alrestatin can block sorbitol formation effectively in both diabetic and non-diabetic lenses .
Diabetes Complications Prevention
Alrestatin’s inhibition of aldose reductase is also significant in preventing other diabetes-related complications. By reducing the accumulation of sorbitol in various tissues, it helps in mitigating the risk of developing secondary conditions associated with diabetes .
Drug Design and Specificity
The unique binding mechanism of Alrestatin to aldose reductase, where two molecules of the inhibitor bind in a stacked arrangement, provides insights into drug design. This finding suggests new directions for introducing specificity to drugs targeting aldose reductase, which could lead to the development of more effective treatments .
Endocrinology and Metabolism
Alrestatin has been evaluated for its effects on basal plasma glucose, insulin, and glucagon levels. Its impact on the metabolic response to an oral alanine load has also been assessed, providing valuable information for understanding its role in metabolic regulation .
Structural Biology and Chemistry
The structural analysis of Alrestatin bound to aldose reductase at high resolution has revealed critical interactions at the molecular level. These insights are essential for the rational design of new inhibitors with enhanced selectivity and potency .
Safety And Hazards
Propriétés
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c16-11(17)7-15-13(18)9-5-1-3-8-4-2-6-10(12(8)9)14(15)19/h1-6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUCIFQCGJIRNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045655 | |
| Record name | Alrestatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alrestatin | |
CAS RN |
51411-04-2 | |
| Record name | Alrestatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51411-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alrestatin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051411042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alrestatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02020 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | alrestatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 51411-04-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alrestatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALRESTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515DHK15LG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Alrestatin's primary mechanism of action?
A1: Alrestatin primarily acts by inhibiting aldose reductase (ALR), an enzyme involved in the polyol pathway of glucose metabolism. [, , , , , , , , ] This pathway becomes particularly active under hyperglycemic conditions, leading to the accumulation of sorbitol, a sugar alcohol, within cells. [, , , , ]
Q2: How does Alrestatin's inhibition of aldose reductase affect cellular processes?
A2: By inhibiting aldose reductase, Alrestatin reduces the conversion of glucose to sorbitol. [, , , , , , , , ] Excessive sorbitol accumulation can lead to osmotic stress and oxidative damage within cells, contributing to diabetic complications. [, , , , , ]
Q3: Does Alrestatin preferentially bind to a specific form of aldose reductase?
A3: Research suggests that Alrestatin binds preferentially to the aldose reductase-NADP+ complex, consistent with its non-competitive inhibition pattern. [, ] This complex formation prevents the enzyme from further processing glucose. [, ]
Q4: What role does Tyrosine 48 play in Alrestatin's binding to aldose reductase?
A4: Tyrosine 48 (Tyr48) is crucial for Alrestatin's binding to aldose reductase. [, ] It forms part of a positively charged anion well, along with Asp43, Lys77, and NADP+, that facilitates inhibitor binding. [, ] Studies with Tyr48 mutants showed complete abolition of both Alrestatin binding and enzyme inhibition, highlighting its importance. []
Q5: What is the "Alrestatin double-decker" phenomenon?
A5: In a unique finding, researchers observed the binding of two Alrestatin molecules to a single active site of a mutant human aldose reductase. [] The two molecules stack on top of each other, forming what's termed the "Alrestatin double-decker." []
Q6: What is the significance of the "Alrestatin double-decker" observation?
A6: This "double-decker" binding mode suggests a new specificity determinant for aldose reductase inhibitors. [] The interaction of one Alrestatin molecule with the enzyme's carboxy-terminal loop could be exploited to design inhibitors that differentiate between aldose reductase and similar enzymes. []
Q7: What is the molecular formula and weight of Alrestatin?
A7: Regrettably, the provided research articles do not explicitly state the molecular formula and weight of Alrestatin.
Q8: What is the impact of Alrestatin on arginine-induced hormone secretion in rats?
A11: Alrestatin has been shown to reduce arginine-induced glucagon levels and enhance arginine-stimulated insulin release in anesthetized rats. [] These findings suggest a potential role for Alrestatin in diabetes management. []
Q9: What is the effect of Alrestatin on neutrophil function under hyperglycemic conditions?
A13: Studies indicate that Alrestatin can improve neutrophil-mediated opsonophagocytosis of type III group B Streptococcus (GBS) under hyperglycemic conditions. [] Hyperglycemia typically impairs this process by diverting NADPH away from superoxide production and into the aldose reductase-dependent polyol pathway. [] Alrestatin, by inhibiting aldose reductase, helps restore NADPH availability for superoxide production, thereby enhancing opsonophagocytosis and potentially reducing susceptibility to bacterial infections in diabetic individuals. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



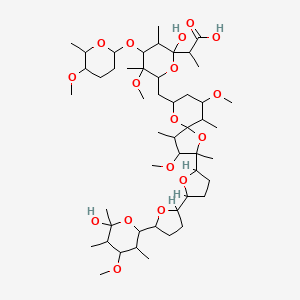
![4-(p-Tolylthio)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B1664719.png)
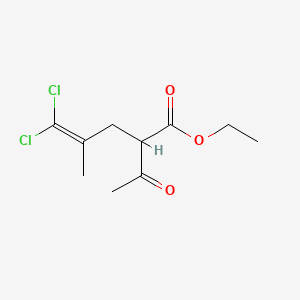
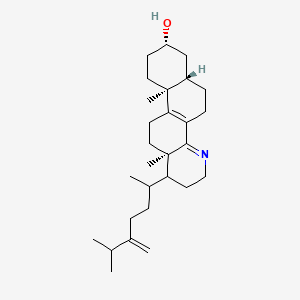
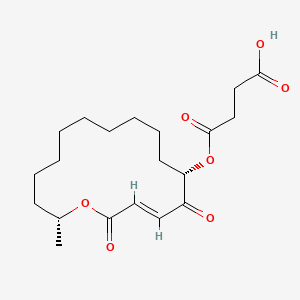
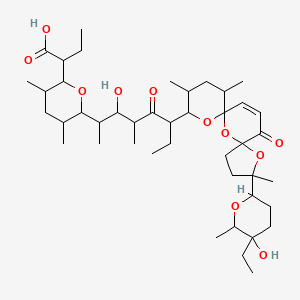
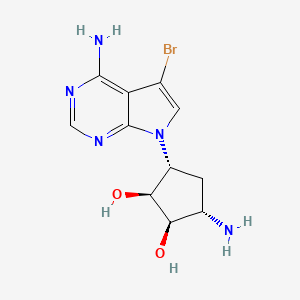



![(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one](/img/structure/B1664735.png)

![5'-Chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene]-1-amine](/img/structure/B1664737.png)
